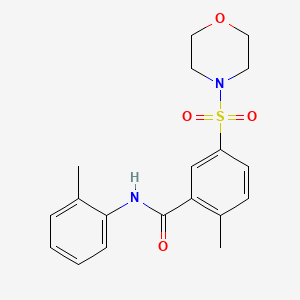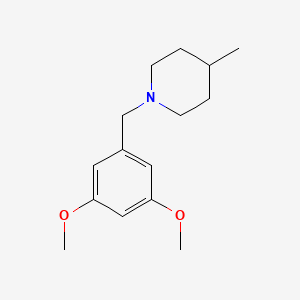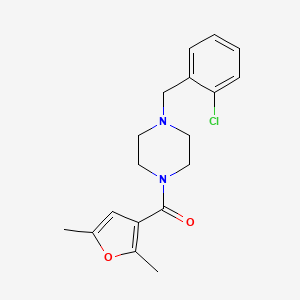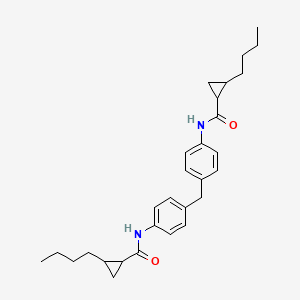
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as MNSB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MNSB is a benzamide derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is thought to work by inhibiting various enzymes and pathways involved in cancer cell growth, angiogenesis, and amyloid beta production. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that control cell growth and proliferation. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in angiogenesis.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis, inhibit cell growth and proliferation, and inhibit angiogenesis. In animal models of Alzheimer's disease, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce amyloid beta levels in the brain. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its potential therapeutic applications in various fields of research. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have anticancer, anti-angiogenic, and neuroprotective effects, making it a promising compound for further study. However, one limitation of using 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for research on 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and neuropathic pain. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide.
Méthodes De Synthèse
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide can be synthesized through a multistep process starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloro-2-methylbenzoic acid. The resulting compound is then reacted with 2-methylphenylamine to form 2-methyl-N-(2-methylphenyl)benzamide. Finally, the addition of morpholine and sulfonyl chloride to the previous compound yields 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide.
Applications De Recherche Scientifique
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid beta levels in the brain. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Propriétés
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-7-8-16(26(23,24)21-9-11-25-12-10-21)13-17(14)19(22)20-18-6-4-3-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFMKTQAXOKSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)

![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)

![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)
![methyl 4-(5-methyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B5151595.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)
![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate](/img/structure/B5151618.png)
![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)